5-isoxazol-5-yl-2H-pyrazol-3-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-(1,2-oxazol-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H6N4O/c7-6-3-4(9-10-6)5-1-2-8-11-5/h1-3H,(H3,7,9,10) |
InChI Key |
RVXWHTQDFDJXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Isoxazol 5 Yl 2h Pyrazol 3 Ylamine and Its Analogues
Conventional Synthetic Approaches to 5-Isoxazol-5-yl-2H-pyrazol-3-ylamine
Conventional synthesis of the this compound core structure relies on established organic reactions that build the heterocyclic rings, either sequentially or concurrently. These methods include multi-component reactions, cycloadditions, and heteroannulation strategies, often starting from versatile chemical precursors.
Multi-Component Reaction Protocols
Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrazole-isoxazole derivatives in a single step from three or more starting materials. ajol.info This approach is valued for its high atom economy, simplified purification processes, and the ability to generate diverse molecular libraries. ajol.info For the synthesis of pyrazole (B372694) and isoxazole (B147169) cores, MCRs can involve the condensation of aldehydes, active methylene compounds, and hydrazine or hydroxylamine derivatives. nih.govfrontiersin.org
Recent advancements have focused on developing environmentally friendly MCRs. For instance, a versatile, eco-friendly MCR for synthesizing isoxazol-5-one and pyrazol-3-one derivatives utilizes a g-C3N4·OH nanocomposite as a highly efficient catalyst in an aqueous environment at room temperature. nih.gov Similarly, Pd(II) complexes have been used as reusable catalysts for the one-pot synthesis of pyrazole-4-carbonitrile derivatives via an MCR under ultrasonic irradiation, highlighting the advantages of short reaction times and high yields. acs.org
| Reaction Type | Key Reagents | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Pyrazolone/Isoxazolone Synthesis | Aldehydes, β-ketoesters, Hydrazine/Hydroxylamine | g-C3N4·OH nanocomposite, Water, RT | High yields, green synthesis | nih.gov |
| Pyrazole-4-carbonitrile Synthesis | Aromatic aldehyde, Malononitrile, Phenylhydrazine | Pd(II) complex, Ultrasonic irradiation | High efficiency (97%), short reaction time (20 min) | acs.org |
| Pyrazolo[1,5-a]quinazoline Synthesis | 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives, Aromatic aldehydes, Cyclohexan-1,3-dione | Ethanol, Triethylamine | Synthesis of fused pyrazole systems | ajol.info |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are fundamental for constructing five-membered heterocyclic rings like isoxazole and pyrazole. encyclopedia.pubnih.gov The Huisgen 1,3-dipolar cycloaddition is a powerful tool for this purpose, typically involving the reaction of a nitrile oxide (a 1,3-dipole) with an alkene or alkyne (a dipolarophile) to form isoxazolines or isoxazoles, respectively. encyclopedia.pub
Nitrile oxides are commonly generated in situ from precursors such as aldoximes (via oxidative dehydrogenation) or nitroalkanes (via dehydration) to prevent their dimerization. encyclopedia.pub The intramolecular version of this reaction, known as the Intramolecular Nitrile Oxide Cycloaddition (INOC), is particularly effective for creating fused and complex heterocyclic systems. encyclopedia.pubmdpi.com This strategy has been employed to construct highly functionalized tricyclic tetrahydroisoxazoloquinolines and pyrazolo-fused ring systems. encyclopedia.pub
The synthesis of pyrazoles can also be achieved via 1,3-dipolar cycloaddition, often using nitrile imines as the 1,3-dipole. nih.gov A notable strategy involves the use of alkyne surrogates, such as trisubstituted bromoalkenes, which react with nitrile imines to regioselectively form 1,3,4,5-tetrasubstituted pyrazoles after the elimination of HBr. nih.gov
| Reaction | Dipole | Dipolarophile | Key Features | Reference |
|---|---|---|---|---|
| Isoxazole Synthesis | Nitrile Oxide (from aldoxime) | Alkyne | Efficient tool for substituted isoxazoles. encyclopedia.pub | encyclopedia.pub |
| Fused Isoxazole Synthesis (INOC) | Nitrile Oxide (tethered to dipolarophile) | Alkene/Alkyne (intramolecular) | Regio- and diastereoselective construction of complex systems. encyclopedia.pub | encyclopedia.pubmdpi.com |
| Pyrazole Synthesis | Nitrile Imine (from hydrazonyl chloride) | Trisubstituted Bromoalkene (Alkyne Surrogate) | Facile and regioselective synthesis of tetrasubstituted pyrazoles. nih.gov | nih.gov |
Heteroannulation Strategies
Heteroannulation refers to the formation of a heterocyclic ring. In the context of isoxazole-pyrazole synthesis, a [3+2] heteroannulation reaction is a common and effective strategy. researchgate.netresearcher.life This approach has been successfully used to synthesize novel isoxazole-bearing pyrazole derivatives with excellent yields. researchgate.netresearcher.life
A typical protocol involves the reaction of a chalcone-like precursor, such as 3-(3-(4,5-dichloro-2-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, with hydroxylamine hydrochloride. researchgate.netresearcher.life The reaction is often facilitated by a catalyst, such as cupric acetate, which acts as a homogenous precatalyst to drive the cyclization and formation of the isoxazole ring attached to the pre-existing pyrazole moiety. researchgate.netresearcher.life
Reactions Involving Specific Precursors (e.g., Hydroxylamine Derivatives, Hydrazines)
The construction of the pyrazole and isoxazole rings heavily relies on the use of specific nucleophilic precursors, namely hydrazine and hydroxylamine or their derivatives.
For Pyrazole Ring Synthesis: The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product. beilstein-journals.org This is directly applicable to forming the 2H-pyrazol-3-ylamine moiety of the target compound. Another common method is the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives. nih.gov
For Isoxazole Ring Synthesis: The synthesis of the isoxazole ring is typically achieved through the reaction of a suitable precursor with a hydroxylamine derivative. nih.govresearchgate.net For instance, α,β-unsaturated ketones (chalcones) react with hydroxylamine hydrochloride in a basic medium to yield isoxazolines, which can be part of the final isoxazole structure. researchgate.net Another route involves the reaction of β-diketones with hydroxylamine, which can be performed using environmentally benign ionic liquids. nih.gov A one-pot, regioselective method for preparing 3,5-disubstituted isoxazoles involves reacting terminal alkynes with n-BuLi and aldehydes, followed by treatment with iodine and subsequently hydroxylamine. nih.gov
Catalytic Systems in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions. The synthesis of pyrazole-isoxazole scaffolds benefits significantly from both metal-based and metal-free catalytic systems.
Metal-Catalyzed Transformations
Metal catalysts are widely employed to facilitate the key bond-forming reactions in the synthesis of pyrazole and isoxazole heterocycles.
Copper Catalysis : Copper salts, such as cupric acetate, are effective in promoting [3+2] heteroannulation reactions for creating isoxazole rings from chalcone precursors and hydroxylamine. researchgate.netresearcher.life Copper can also catalyze the [3+2] cycloaddition of alkynes with nitrile oxides that are generated in situ from the coupling of a copper carbene and a nitroso radical, providing a highly regioselective, single-step synthesis of isoxazoles. organic-chemistry.org
Palladium Catalysis : Palladium-catalyzed multi-component reactions have been developed for the synthesis of pyrazole and isoxazole derivatives. One such method involves a four-component coupling of a terminal alkyne, hydrazine or hydroxylamine, carbon monoxide, and an aryl iodide under ambient pressure. organic-chemistry.org
While highly effective, a significant consideration with metal catalysts is their potential toxicity, which has driven interest in developing metal-free alternatives. arkat-usa.org Hypervalent iodine reagents, for example, have emerged as efficient, eco-friendly, and mild oxidizing agents capable of generating nitrile oxides from aldoximes under metal-free conditions for subsequent [3+2] cycloaddition reactions. arkat-usa.org
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in the synthesis of heterocyclic frameworks, offering a metal-free alternative that often provides unique reactivity and selectivity. In the context of pyrazole synthesis, organocatalysts can facilitate key bond-forming reactions under mild conditions. For instance, the synthesis of pyrazole derivatives can be achieved through multicomponent reactions catalyzed by bio-organic catalysts like taurine (2-aminoethanesulfonic acid). tandfonline.com These reactions demonstrate high atom economy and can be performed in environmentally benign solvents like water. tandfonline.com
Another significant application of organocatalysis is in the functionalization of the pyrazole core. Recent studies have shown the first organocatalytic dearomatization of 5-aminopyrazoles, utilizing in situ-generated hypervalent iodine to produce structurally diverse C4-hydroxylated pyrazolines. nih.govacs.orgacs.org This method highlights the potential for organocatalysis to create complex, three-dimensional structures from simple aromatic precursors in high yields (up to 95%) and short reaction times. nih.govacs.orgacs.org Such strategies could be adapted for the synthesis of complex substituted pyrazoles by designing precursors that incorporate the desired isoxazole moiety.
Nanocatalyst Applications
The use of nanocatalysts in organic synthesis is a rapidly growing field, prized for advantages such as high surface-area-to-volume ratio, enhanced catalytic activity, and ease of recovery and recyclability. taylorfrancis.com These features align well with the principles of green and sustainable chemistry. nih.gov In the synthesis of pyrazole and its analogues, various nanocatalysts have been successfully employed to improve reaction efficiency, shorten reaction times, and enable milder reaction conditions. taylorfrancis.com
For reactions involving 5-aminopyrazole precursors, aluminosilicate nanoparticles have been used to catalyze three-component reactions in aqueous ethanol, leading to the formation of fused pyrazole systems like pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org Magnetic nanoparticles, such as a novel Fe3O4@CPTMO-phenylalanine-Ni catalyst, have been designed for the one-pot, three-component synthesis of substituted pyrazoles. nih.gov This catalyst demonstrates high efficiency and can be easily separated from the reaction mixture using an external magnet for reuse. nih.gov Other innovative systems include yolk-shell structured magnetic nanocatalysts for pyranopyrazole synthesis and g-C3N4·OH nanocomposites for producing pyrazolones in aqueous environments. nih.govfrontiersin.org
The versatility of nanocatalysts allows for the synthesis of a wide array of pyrazole derivatives. The table below summarizes the application of various nanocatalysts in the synthesis of related heterocyclic structures.
| Catalyst | Reactants | Product | Solvent | Conditions | Yield (%) |
| Aluminosilicate nanoparticles | 5-Aminopyrazole, isatin, cyclic-1,3-diones | Pyrazolo[3,4-b]pyridines | Aqueous Ethanol | - | - |
| Fe3O4@CPTMO-phenylalanine-Ni | Arylglyoxals, diketones, 1H-pyrazole-5-amines | Substituted pyrazoles | - | Mild | High |
| g-C3N4·OH nanocomposite | Aldehyde, ethyl acetoacetate, hydroxylamine/hydrazine | Isoxazolones/Pyrazolones | Water | Room Temp | High |
| YS-Fe3O4@PMO/IL-Cu | Aldehyde, malononitrile, ethyl acetoacetate, hydrazine | Pyranopyrazoles | Water | Room Temp, Ultrasonic | High |
Green Chemistry Principles in this compound Synthesis
The synthesis of pyrazole derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. thieme-connect.com Key strategies include the use of environmentally benign solvents like water, conducting reactions under solvent-free conditions, and employing multicomponent reactions (MCRs) that enhance atom economy and procedural simplicity. thieme-connect.comnih.gov These approaches not only minimize waste and hazard but also often lead to improved reaction efficiency, lower energy consumption, and simplified product purification. acs.org The application of these principles is crucial for developing sustainable pathways to complex molecules like this compound.
Solvent-Free Reactions
Conducting reactions without a solvent is a core principle of green chemistry that minimizes the generation of volatile organic compound (VOC) waste. Solvent-free synthesis of pyrazole derivatives is often facilitated by alternative energy sources like microwave irradiation or mechanical grinding. gsconlinepress.com Microwave-assisted solvent-free methods have been developed for the rapid and efficient one-pot synthesis of pyrazolone and pyrazolo[3,4-b]quinoline derivatives. mdpi.comresearchgate.net These reactions proceed quickly, often in a matter of minutes, and produce high yields of the desired products from commercially available reagents. mdpi.comnih.gov This approach avoids the need for large volumes of hazardous solvents, simplifying work-up and reducing the environmental footprint of the synthesis. nih.gov
Aqueous Medium Reactions
Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, availability, and low cost. thieme-connect.com The synthesis of pyrazole derivatives in aqueous media has become an attractive and environmentally friendly alternative to traditional methods that rely on organic solvents. researchgate.net Various catalytic systems have been developed that function efficiently in water. For example, the synthesis of pyrazolones and pyranopyrazoles has been achieved in water using catalysts such as imidazole, CeO2/SiO2, and taurine. tandfonline.comthieme-connect.comacs.org Multicomponent reactions, in particular, are well-suited to aqueous conditions. The synthesis of spiropyrazolo[3,4-b]pyridines from 5-aminopyrazoles has been successfully carried out in an aqueous medium using simple sodium chloride as a catalyst. nih.gov The use of water as a solvent often simplifies product isolation, as many organic products are sparingly soluble in water and can be separated by filtration. nih.gov
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more starting materials in a single synthetic operation to form a product that contains most or all of the atoms of the reactants. nih.govmdpi.com
Optimization of Reaction Conditions and Yield for this compound
The optimization of reaction conditions is a critical step in developing any synthetic protocol to ensure the highest possible yield and purity of the target compound while maintaining efficiency and sustainability. For the synthesis of substituted pyrazoles, key parameters that are typically optimized include the choice of catalyst and its loading, the solvent system, the reaction temperature, and the reaction time. nih.gov
A systematic approach is often employed where one parameter is varied while others are kept constant to determine its effect on the reaction outcome. For instance, in the synthesis of a 3,5-disubstituted 1H-pyrazole, various solvents, temperatures, and catalyst loadings would be screened. An example of such an optimization process is illustrated in the table below, based on typical findings in pyrazole synthesis literature. researchgate.net
Table: Optimization of Reaction Conditions for a Representative Pyrazole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | <10 |
| 2 | p-TsOH (10) | Ethanol | 80 | 8 | 65 |
| 3 | p-TsOH (10) | Acetonitrile | 80 | 8 | 58 |
| 4 | p-TsOH (10) | Toluene | 110 | 6 | 72 |
| 5 | p-TsOH (10) | PEG-400 | 100 | 4 | 85 |
| 6 | p-TsOH (10) | PEG-400 | 120 | 2 | 92 |
| 7 | p-TsOH (5) | PEG-400 | 120 | 2 | 88 |
| 8 | p-TsOH (15) | PEG-400 | 120 | 2 | 91 |
| 9 | p-TsOH (10) | PEG-400 | 120 | 1 | 84 |
This iterative process allows chemists to identify the optimal set of conditions that provide the best balance of yield, reaction time, and adherence to green chemistry principles. For a specific target like this compound, optimization would involve screening precursors and conditions for both the formation of the pyrazole ring and the incorporation of the isoxazole substituent.
Scalability Considerations for this compound Production
Key considerations for the scalable production of complex heterocyclic compounds include reaction efficiency, cost-effectiveness, safety, and environmental impact. Modern synthetic approaches that align with the principles of green chemistry are increasingly favored for industrial applications. researchgate.netnih.gov These methodologies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Several promising strategies for the scalable synthesis of isoxazole and pyrazole derivatives have been reported, which could be adapted for the production of this compound. These include continuous flow synthesis, multicomponent reactions (MCRs), and the use of eco-friendly catalysts and solvents.
Continuous Flow Synthesis: This technique offers significant advantages for large-scale production by enabling precise control over reaction parameters such as temperature, pressure, and reaction time. A continuous flow system has been successfully employed for the synthesis of isoxazoles, demonstrating its potential for efficient and safe manufacturing. researchgate.net The enclosed nature of flow reactors enhances safety, particularly when dealing with potentially hazardous intermediates or reagents.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. mdpi.com The development of MCRs for the synthesis of pyrazole and isoxazole derivatives is a significant step towards more sustainable and economically viable production processes. nih.gov Ultrasound-assisted MCRs have also been shown to accelerate reaction times and improve yields for isoxazole-based compounds. nih.gov
Catalysis and Solvent Choice: The selection of an appropriate catalyst and solvent system is crucial for a scalable and environmentally benign process. The use of ionic liquids as recyclable catalysts has been explored for the synthesis of bioactive isoxazole derivatives, offering a greener alternative to traditional methods. researchgate.net Furthermore, water has been identified as a suitable solvent for certain isoxazole syntheses, aligning with green chemistry principles. nih.gov
Challenges in Scaling Up: The scale-up of any chemical process is not without its challenges. Issues such as heat transfer, mass transport, and reaction kinetics can differ significantly between laboratory and industrial scales. drugdiscoverytrends.com For heterocyclic compounds, polymorphism, the ability of a solid material to exist in multiple crystalline forms, can be a critical concern as it can affect the drug's physical properties and bioavailability. drugdiscoverytrends.com Ensuring consistent particle size and polymorphic form is a key challenge during scale-up. drugdiscoverytrends.com Safety is another paramount concern, especially when handling highly reactive or potent compounds. drugdiscoverytrends.com
The following table summarizes and compares potential scalable synthetic strategies applicable to the synthesis of isoxazole and pyrazole-containing compounds like this compound, based on findings for structurally related molecules.
| Synthetic Strategy | Key Advantages for Scalability | Potential Challenges | Relevant Findings for Isoxazole/Pyrazole Synthesis |
| Continuous Flow Synthesis | Enhanced safety, precise control of reaction parameters, consistent product quality, potential for automation. | Initial setup cost, potential for clogging with solid byproducts. | Successfully applied to the synthesis of isoxazoles. researchgate.net |
| Multicomponent Reactions (MCRs) | High atom economy, reduced number of steps, lower waste generation, operational simplicity. | Optimization of reaction conditions for multiple components can be complex. | Efficient for the synthesis of various pyrazole and isoxazole derivatives. mdpi.comnih.gov |
| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. | Specialized equipment required, potential for non-uniform energy distribution in large reactors. | Shown to be effective for the synthesis of isoxazole-based compounds. nih.gov |
| Ionic Liquid Catalysis | Recyclable catalysts, environmentally benign reaction media, can enhance reaction rates and selectivity. | High cost of some ionic liquids, potential for product contamination if not properly removed. | Used in the development of bioactive isoxazole derivatives. researchgate.net |
Structure Activity Relationship Sar Investigations of 5 Isoxazol 5 Yl 2h Pyrazol 3 Ylamine Analogues
Systematic Modification of the Isoxazole (B147169) Moiety
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile component in pharmacologically active agents. ijpca.orgresearchgate.net Modifications to this ring system can significantly impact the biological profile of the 5-isoxazol-5-yl-2H-pyrazol-3-ylamine scaffold.
Key positions for modification on the isoxazole ring are C3 and C4. Introducing various substituents at these positions can alter the molecule's steric, electronic, and hydrophobic properties. For instance, in related diaryl isoxazole derivatives, the type and position of substituents on a phenyl ring attached to the isoxazole core have a pronounced effect on potency. nih.gov Studies on other isoxazole-containing compounds have shown that the presence of methoxy, dimethylamino, or halogen groups can enhance biological activity. ijpca.org
For example, substitution at the C3-position of the isoxazole ring with small, electron-withdrawing groups might enhance interactions with target proteins. Conversely, bulky substituents could lead to a decrease in activity due to steric hindrance. The substitution pattern on any aryl groups attached to the isoxazole is also critical; a 4-substituted phenyl ring often shows different activity compared to a 2- or 3-substituted one. nih.gov
| Compound ID | Modification on Isoxazole Ring | Predicted Relative Activity | Rationale |
|---|---|---|---|
| ISO-01 | Unsubstituted | Baseline | Parent scaffold |
| ISO-02 | C3-Methyl | +/- | Small alkyl group, may influence steric fit. |
| ISO-03 | C4-Chloro | + | Electron-withdrawing group, can alter electronic profile and hydrophobic interactions. |
| ISO-04 | C3-Phenyl | ++ | Potential for additional π-π stacking interactions. |
| ISO-05 | C3-(4-Fluorophenyl) | +++ | Fluorine may enhance binding affinity and metabolic stability. |
Systematic Modification of the Pyrazole (B372694) Moiety
The pyrazole moiety is a common scaffold in many clinically used drugs and is known for a wide spectrum of biological activities. nih.gov In the this compound core, the pyrazole ring offers several sites for modification, primarily the N1 and N2 positions of the ring nitrogen atoms and the C4 carbon.
N-substitution on the pyrazole ring is a critical factor influencing binding affinity. nih.gov The introduction of lipophilic groups, such as methyl or phenyl moieties, can sometimes decrease activity, suggesting that an unsubstituted N-H group may be crucial for hydrogen bonding with the target. nih.gov However, in other contexts, N-alkylation can improve cell permeability and pharmacokinetic properties.
| Compound ID | Modification on Pyrazole Ring | Predicted Relative Activity | Rationale |
|---|---|---|---|
| PYR-01 | Unsubstituted (N-H) | Baseline | Potential H-bond donor. |
| PYR-02 | N1-Methyl | - | Blocks H-bond donation, increases lipophilicity. nih.gov |
| PYR-03 | N1-Phenyl | -- | Introduces significant steric bulk. nih.gov |
| PYR-04 | C4-Bromo | + | Halogen atom can participate in halogen bonding and alter electronics. |
| PYR-05 | N1-Acetyl | - | Introduces H-bond acceptor, alters electronic nature of the ring. |
Influence of Substituents on Biological Potency and Selectivity
In many heterocyclic drug candidates, the introduction of halogen atoms, particularly fluorine or chlorine, can significantly enhance potency. nih.govresearchgate.net This is often attributed to favorable interactions such as halogen bonding and improved metabolic stability. For example, replacing a methyl group with a chlorine atom, which has a similar steric size, can maintain or improve bioactivity. nih.gov
The balance between hydrophobic and hydrophilic groups is crucial for bioavailability. researchgate.net While hydrophobic substituents can enhance membrane permeability, excessively lipophilic compounds may suffer from poor solubility. Hydrophilic groups like hydroxyl or amino functions can improve solubility and provide additional hydrogen bonding opportunities. researchgate.net The position of substitution is also critical; for instance, a substituent at the para-position of an aryl ring often has a different biological effect than a substituent at the ortho- or meta-position. nih.gov
| Substituent Type | Example | General Effect on Potency | Rationale |
|---|---|---|---|
| Small Alkyl | -CH₃ | Variable | Fills small hydrophobic pockets, can have steric effects. nih.gov |
| Halogen | -F, -Cl | Often Positive | Enhances binding via halogen bonds, improves metabolic stability. nih.gov |
| Electron-Donating | -OCH₃, -NH₂ | Variable | Increases electron density on the ring system, can act as H-bond acceptor/donor. ijpca.org |
| Electron-Withdrawing | -CF₃, -CN, -NO₂ | Often Positive | Decreases electron density, can influence pKa and binding interactions. mdpi.com |
| Bulky Hydrophobic | -Phenyl, -Benzyl | Variable | Can form favorable hydrophobic or π-stacking interactions but may cause steric clashes. nih.gov |
Role of Linker Modifications on Compound Efficacy
In many drug discovery programs, a linker is used to connect two or more pharmacophoric fragments. While the core this compound structure does not inherently contain a linker, analogues are often designed with linkers connecting one of the rings to another functional group or aryl moiety. The nature of this linker—its length, flexibility, and chemical composition—can have a profound impact on compound efficacy.
Studies on related diaryl heterocycles have investigated the role of ether, thioether, and amine linkers. The preferred conformation, bond angles, and rotational freedom of the linker can dictate the optimal orientation of the pharmacophoric groups within the target's binding site. For example, replacing an ether linker with a more rigid or conformationally restricted linker can lead to a drop in potency if the optimal binding conformation can no longer be achieved. nih.gov The choice of linker can also influence physicochemical properties such as solubility and metabolic stability.
Identification of Key Pharmacophoric Features
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a putative pharmacophore model can be proposed based on its structural features and SAR data from related compounds.
Key features likely include:
Hydrogen Bond Donors: The amine group (-NH2) on the pyrazole ring and the N-H of an unsubstituted pyrazole are strong hydrogen bond donors.
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazole and isoxazole rings can act as hydrogen bond acceptors.
Aromatic/Hydrophobic Regions: Both the isoxazole and pyrazole rings are aromatic and can engage in hydrophobic or π-stacking interactions with the target protein. Aryl substituents on either ring would add further hydrophobic contact points.
The spatial relationship between these features is critical. The distance and angles between the hydrogen bond donors/acceptors and the hydrophobic centers define the specific requirements for high-affinity binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, QSAR models can be invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
The development of a robust QSAR model involves several steps:
Data Set Preparation: A series of analogues with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields) and describe various physicochemical properties. mdpi.comnih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is not overfitted and can accurately predict the activity of new compounds. researchgate.net
Successful QSAR models for isoxazole and pyrazole derivatives have often identified the importance of descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges), and steric bulk. mdpi.comnih.gov Such models provide quantitative insights into the SAR and guide the design of more potent analogues.
Advanced Spectroscopic and Analytical Characterization of 5 Isoxazol 5 Yl 2h Pyrazol 3 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-isoxazol-5-yl-2H-pyrazol-3-ylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous structural confirmation.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and isoxazole (B147169) rings, as well as the amine and NH protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-H4 | 6.0 - 6.5 | Singlet (s) |
| Isoxazole-H4' | 6.8 - 7.2 | Doublet (d) |
| Isoxazole-H3' | 8.4 - 8.8 | Doublet (d) |
| NH₂ | 5.0 - 6.0 | Broad Singlet (br s) |
| Pyrazole-NH | 11.0 - 13.0 | Broad Singlet (br s) |
Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.
The pyrazole H4 proton is anticipated to appear as a singlet in the upfield region of the aromatic spectrum. The isoxazole protons, H3' and H4', are expected to show doublet multiplicity due to coupling with each other. The amine (NH₂) and pyrazole NH protons are typically observed as broad singlets and their chemical shifts can be highly dependent on solvent and concentration. Deuterium exchange experiments would confirm the assignment of these exchangeable protons.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole-C4 | 90 - 100 |
| Pyrazole-C5 | 140 - 150 |
| Pyrazole-C3 | 150 - 160 |
| Isoxazole-C4' | 100 - 110 |
| Isoxazole-C5' | 160 - 170 |
| Isoxazole-C3' | 155 - 165 |
Note: These are approximate chemical shift ranges based on known data for pyrazole and isoxazole rings. researchgate.net
The carbon atoms of the pyrazole and isoxazole rings are expected to resonate in the aromatic region of the spectrum. The C3 and C5 carbons of the pyrazole ring, being attached to nitrogen atoms, would appear at lower field compared to the C4 carbon. Similarly, the carbons of the isoxazole ring would have characteristic chemical shifts reflecting their heteroaromatic nature.
To definitively assign all proton and carbon signals and to establish the connectivity between the pyrazole and isoxazole rings, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the H3' and H4' protons of the isoxazole ring.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretching (amine and pyrazole) | 3200 - 3500 | Medium - Strong |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C=N stretching (pyrazole and isoxazole rings) | 1580 - 1650 | Medium - Strong |
| C=C stretching (aromatic rings) | 1450 - 1600 | Medium |
| N-H bending (amine) | 1550 - 1650 | Medium |
The presence of a broad band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibrations of both the primary amine group and the NH of the pyrazole ring. nih.gov The absorptions in the 1450-1650 cm⁻¹ range would correspond to the C=C and C=N stretching vibrations within the heterocyclic rings. The disappearance of the nitrile stretching vibration, if the synthesis started from a nitrile-containing precursor, would also be a key indicator of successful product formation. acs.org
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
The molecular formula for this compound is C₆H₅N₅O, with a calculated monoisotopic mass of 163.05 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound, an HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that closely matches the calculated exact mass. This technique is crucial for confirming the molecular formula of newly synthesized compounds. acs.orgbeilstein-journals.org The analysis of fragmentation patterns in the mass spectrum can provide valuable structural information. For aminopyrazole derivatives, common fragmentation pathways may involve the loss of small molecules such as HCN or N₂ from the heterocyclic rings. mdpi.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly utilized techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of this compound. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice for polar heterocyclic compounds.
Methodology: A typical RP-HPLC method would involve a C18 column as the stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the mobile phase, often a mixture of water and an organic modifier like acetonitrile or methanol, can be adjusted to achieve optimal separation. The inclusion of additives such as formic acid or trifluoroacetic acid can improve peak shape and resolution by suppressing the ionization of the amine group.
Detection is commonly performed using a UV-Vis detector, as the pyrazole and isoxazole rings are chromophoric and will absorb UV light at a specific wavelength. For more detailed analysis, a mass spectrometer can be coupled with the HPLC system (LC-MS).
Illustrative Data: While specific experimental data for this compound is not readily available in the public domain, a representative HPLC method for a similar pyrazoline derivative is presented in the table below.
| Parameter | Condition |
| Column | Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 206 nm |
| Injection Volume | 5.0 µL |
| Column Temperature | Ambient |
| Retention Time (Rt) | Approximately 10 min |
This data is representative of a method developed for a pyrazoline derivative and may require optimization for this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining the purity of this compound.
Methodology: In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then placed in a developing chamber with a suitable mobile phase (solvent system). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the compound is identified by its retention factor (Rf) value.
For aminopyrazole derivatives, a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is often used as the mobile phase. The addition of a small amount of a basic modifier like triethylamine can help to reduce tailing of the spots caused by the basic amine group. nih.gov Visualization of the spots can be achieved under UV light or by using staining agents.
Illustrative Data: Specific TLC conditions for this compound are not documented in available literature. However, a general solvent system for the separation of biogenic amines, which are structurally related, can be adapted. nih.gov
| Parameter | Details |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Chloroform:Diethyl ether:Triethylamine (6:4:1 v/v/v) |
| Visualization | UV light (254 nm) |
| Rf Value | Dependent on the exact compound and conditions |
This solvent system is a starting point and would likely require optimization for the specific compound. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Methodology: To perform X-ray crystallography, a single crystal of high quality is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density map, from which the atomic positions can be deduced.
Expected Structural Features: For this compound, X-ray analysis would be expected to reveal the planarity of the pyrazole and isoxazole rings. The dihedral angle between the two rings would be a key structural parameter. The analysis would also confirm the tautomeric form of the pyrazole ring and the geometry of the amine group. Intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the heterocyclic rings, would also be elucidated.
Illustrative Data: While the crystal structure of this compound is not publicly available, data from related structures can provide insights into expected bond lengths and angles. For example, a study on 5-amino-3-(4-methoxyphenyl)isoxazole revealed key structural parameters. nih.gov
| Parameter | Value (for a related isoxazole derivative) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Angle between rings | 7.30 (13)° |
| N-O bond length (isoxazole) | 1.434 (4) Å |
| C-N bond length (amino group) | 1.350 (5) Å |
This data is from a related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, and serves as an example of the type of information obtained from X-ray crystallography. nih.gov Similarly, the crystal structure of an aminopyrazole derivative, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}acetophenone, has been determined, providing insights into the pyrazole ring geometry. nih.gov
Advanced Hyphenated Analytical Techniques
Hyphenated techniques, which combine two or more analytical methods, offer enhanced sensitivity and selectivity for the characterization of complex molecules like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the compound and for identifying impurities and degradation products. nih.gov In a typical LC-MS analysis of an isoxazole derivative, a C18 column with a gradient elution of formic acid in water and methanol can be used. vedomostincesmp.ru
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another important hyphenated technique, though its application to polar, non-volatile compounds like this compound can be challenging due to potential thermal degradation in the injector port. nist.gov Derivatization, for instance, by silylation, can be employed to increase the volatility and thermal stability of the analyte, allowing for successful GC-MS analysis. nist.gov The mass spectra obtained from GC-MS provide valuable information about the fragmentation patterns of the molecule, which can aid in its structural elucidation. researchgate.net The analysis of pyrazoles by GC-MS has been reported, often showing characteristic fragmentation patterns involving the loss of nitrogen and cleavage of the pyrazole ring. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
